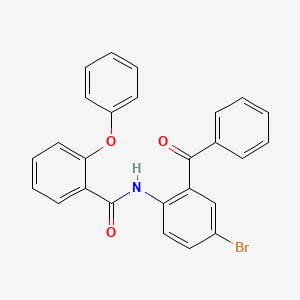

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

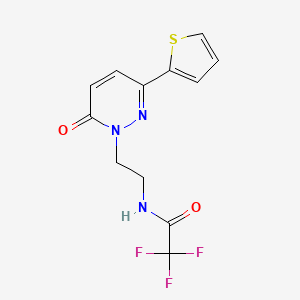

The compound N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide is a benzamide derivative, which is a class of compounds known for their biological relevance. Benzamides are typically characterized by the presence of a benzoyl group attached to an amine. Although the provided papers do not directly discuss N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide, they offer insights into the synthesis, structure, and properties of related benzamide compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the N-benzoylation of aminophenols has been performed using benzoylisothiocyanates, which involves the formation of a thiourea intermediate that undergoes intramolecular nucleophilic attack to form the benzamide product . This method demonstrates chemoselectivity and can be potentially applied to synthesize N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide by choosing appropriate starting materials.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide has been analyzed, revealing two polymorphs with monoclinic systems and different molecular packings influenced by hydrogen bonding . Similarly, the structure of N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide could be elucidated using X-ray diffraction to understand its polymorphism and molecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including thermolysis, which can lead to the formation of products like benzimidazoles . The reactivity of such compounds is often influenced by the substituents on the benzamide moiety, which can dictate the course of the reaction and the nature of the products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. For instance, the presence of strong and weak hydrogen bonds, as well as pi-pi conjugation, can affect the compound's stability and solubility . The spectroscopic properties, such as NMR and IR spectra, provide valuable information about the functional groups and the electronic environment within the molecule . Density functional theory (DFT) calculations can be used to predict the electronic properties and reactivity of the compound, which can be compared with experimental data for validation .

Relevant Case Studies

The biological activity of benzamide derivatives is a significant area of study. For example, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide has been investigated for its antitumor activity, showing promising results in various cancer cell lines . These case studies highlight the potential therapeutic applications of benzamide compounds, including N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide, which could be explored in future research.

科学的研究の応用

Synthesis and Biological Activity

- N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide is part of a group of compounds synthesized and evaluated for their biological activity. These compounds demonstrated antiplatelet, antioxidant properties, and inhibited the activity of dipeptidyl peptidase-4 and nonenzymatic glycosylation of proteins (Spasov et al., 2017).

Chemoselective Reactions

- The chemoselective N-benzoylation of aminophenols, employing benzoylisothiocyanates, produces compounds like N-(2-hydroxyphenyl)benzamides, which are of significant biological interest (Singh et al., 2017).

Role in Protein and Enzyme Interaction

- N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide, among other related compounds, has been studied for their ability to inhibit the proliferation of cancer cells, particularly human liver cancer cells. These compounds show potential in the field of cancer research and treatment (Yan et al., 2015).

Applications in Medical Imaging

- Certain derivatives of N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide are being explored in medical imaging, specifically in PET imaging for assessing heart conditions (Higuchi et al., 2013).

特性

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrNO3/c27-19-15-16-23(22(17-19)25(29)18-9-3-1-4-10-18)28-26(30)21-13-7-8-14-24(21)31-20-11-5-2-6-12-20/h1-17H,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDSNAUCBZJMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)

![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)

![4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2527148.png)

![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)

![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)

![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)